molecular formula C22H21ClN4O2 B2503859 N-benzhydryl-3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide CAS No. 2034322-08-0

N-benzhydryl-3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide

Cat. No. B2503859
CAS RN: 2034322-08-0
M. Wt: 408.89
InChI Key: NGPCXKZSTVUBCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-benzhydryl-3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide" is a synthetic molecule that appears to be related to a class of compounds with diverse biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as pyrrolidine derivatives, chloropyrimidines, and carboxamides, which are often synthesized for their potential biological activities, including antioxidant, antiviral, and antimicrobial properties .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting from simple precursors to more complex structures. For instance, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives involves the introduction of various substituents into the benzene ring and the formation of carbohydrazide derivatives with heterocyclic moieties . Another example is the synthesis of novel benzamide derivatives by replacing the glutamic acid part of a known drug with different amines using diethylphosphorocyanidate (DEPC) as a coupling agent . These methods highlight the versatility of synthetic approaches in creating a wide array of compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using spectroscopic techniques such as NMR, LCMS, FT-IR, and X-ray diffraction analysis. For example, the structure of a novel pyrrolidine carboxamide was confirmed using X-ray diffraction, which showed that the crystal structure is consistent with the molecular structure optimized using DFT . Similarly, the structure of a heterocyclic compound was investigated using both experimental and theoretical methods, including DFT optimization .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from their functional groups. Carboxamides, for example, are known for their potential to engage in hydrogen bonding and other non-covalent interactions, which can be crucial for their biological activity . The presence of heterocyclic moieties and substituents like chloro, hydroxyl, and amino groups can also influence the reactivity and interaction of these compounds with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and crystalline form, can be characterized using techniques like X-ray powder diffractometry, thermal analysis, and IR spectroscopy. For instance, two polymorphs of a related compound were characterized, showing different thermal behaviors and stability profiles . These properties are essential for understanding the compound's behavior in biological systems and for the development of pharmaceutical formulations.

Scientific Research Applications

Synthesis Applications

N-benzhydryl-3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide and its derivatives have been synthesized through various methodologies, demonstrating the compound's versatility in chemical synthesis. For example, the synthesis of 7-arylmethyl-substituted derivatives of 2-amino-2-pyrrolydin-1-yl-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine showcases the use of reductive amination of aldehydes, highlighting the compound's role in creating pyrimidine derivatives with potential biological activities (Kuznetsov & Chapyshev, 2007).

Biological Activity Predictions

The compound and its derivatives have also been subjected to biological activity predictions. For instance, the synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems involved predictions of biological activity, indicating the compound's potential use in developing new therapeutic agents (Kharchenko, Detistov, & Orlov, 2008).

Antimicrobial and Anticonvulsant Activities

Several studies have explored the antimicrobial and anticonvulsant potentials of this compound derivatives. Research into the synthesis and antimicrobial activity of new pyridothienopyrimidines and related compounds illustrates this direction, where synthesized derivatives were evaluated for their effectiveness against various microbial strains, showing significant activity (Abdel-rahman, Bakhite, & Al-Taifi, 2002). Similarly, the anticonvulsant activity of N-Mannich bases derived from benzhydryl- and isopropyl-pyrrolidine-2,5-dione emphasizes the therapeutic potential of these compounds in treating epilepsy (Rybka et al., 2016).

properties

IUPAC Name

N-benzhydryl-3-(5-chloropyrimidin-2-yl)oxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2/c23-18-13-24-21(25-14-18)29-19-11-12-27(15-19)22(28)26-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,13-14,19-20H,11-12,15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPCXKZSTVUBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.